3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline
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Overview
Description
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms arranged in a unique structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-3,8-dimethylquinoxaline with an imidazole derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthio-3,8-dimethylquinoxaline
- Imidazo[1,2-a]quinoxaline derivatives
- Benzimidazole derivatives
Uniqueness
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its sulfur-containing imidazoquinoxaline structure sets it apart from other quinoxaline derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
108905-67-5 |
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Molecular Formula |
C12H12N4S |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
3,8-dimethyl-2-methylsulfanylimidazo[4,5-f]quinoxaline |
InChI |
InChI=1S/C12H12N4S/c1-7-6-13-8-4-5-9-11(10(8)14-7)15-12(17-3)16(9)2/h4-6H,1-3H3 |
InChI Key |
ZAIKDJJNOQHFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)SC |
Origin of Product |
United States |
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